molecular formula C25H27NO5S2 B5256951 (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5256951
M. Wt: 485.6 g/mol
InChI Key: MBXCEQLEJUQWDM-HAVVHWLPSA-N
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Description

The compound (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Phenyl Ring: The phenyl ring with the ethoxy and methoxyphenoxy substituents can be attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the prop-2-enyl group, converting them to single bonds.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial studies. The thiazolidinone core is known for its ability to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Studies have shown that derivatives of thiazolidinone can inhibit the proliferation of cancer cells and reduce inflammation, suggesting potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the prop-2-enyl group.

    (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one: Similar structure but lacks the sulfanylidene group.

Uniqueness

The uniqueness of (5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a range of biological activities

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5S2/c1-4-13-26-24(27)23(33-25(26)32)17-18-11-12-21(22(16-18)29-5-2)31-15-8-14-30-20-10-7-6-9-19(20)28-3/h4,6-7,9-12,16-17H,1,5,8,13-15H2,2-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXCEQLEJUQWDM-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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